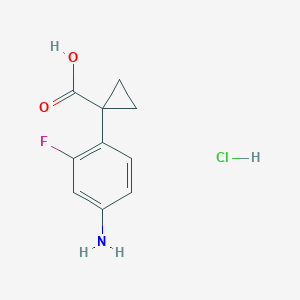

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride

CAS No.: 2375270-46-3

Cat. No.: VC4493891

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375270-46-3 |

|---|---|

| Molecular Formula | C10H11ClFNO2 |

| Molecular Weight | 231.65 |

| IUPAC Name | 1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10FNO2.ClH/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H |

| Standard InChI Key | YULLSEBXMGMOMY-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=C(C=C(C=C2)N)F)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid hydrochloride belongs to the class of cyclopropane-containing carboxylic acids. Its molecular formula is C₁₀H₁₁ClFNO₂, with a molecular weight of 231.65 g/mol. The core structure features:

-

A cyclopropane ring, a three-membered carbon ring known for its high ring strain and conformational rigidity.

-

A 4-amino-2-fluorophenyl group attached to the cyclopropane, introducing aromaticity, fluorine-mediated electronic effects, and a primary amine for reactivity.

-

A carboxylic acid group at the 1-position of the cyclopropane, enabling salt formation (hydrochloride) and participation in conjugation reactions.

The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical contexts. The fluorine atom at the 2-position of the aromatic ring influences electron distribution, potentially enhancing metabolic stability and binding affinity in drug-target interactions.

Physicochemical Properties

The compound’s properties are influenced by its functional groups and salt form:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 231.65 g/mol | |

| Solubility | Enhanced in polar solvents (water, DMSO) due to hydrochloride salt | |

| Stability | Likely stable under inert conditions; sensitive to strong oxidizers | |

| pKa | Carboxylic acid: ~2–3; Amine (protonated): ~9–10 (estimated) | – |

The fluorine atom increases lipophilicity and resistance to oxidative metabolism, while the cyclopropane ring imposes steric constraints that may affect binding to biological targets.

Pharmacological and Biochemical Applications

Drug Design and Medicinal Chemistry

Fluorinated cyclopropane derivatives are prized in drug discovery for their ability to mimic transitional states in enzymatic reactions. Potential applications include:

-

Kinase Inhibitors: The rigid cyclopropane could stabilize interactions with ATP-binding pockets.

-

Antibiotics: Cyclopropane fatty acids are found in bacterial membranes; synthetic analogs may disrupt microbial growth .

-

Central Nervous System (CNS) Agents: The amine and carboxylic acid groups enable interactions with neurotransmitter receptors, similar to γ-aminobutyric acid (GABA) mimetics .

Biochemical Probes

The primary amine and carboxylic acid facilitate conjugation to proteins or fluorescent tags, enabling use in:

-

Activity-Based Protein Profiling (ABPP): Tracking enzyme activity in cellular environments.

-

Peptide Mimetics: Serving as a non-hydrolyzable scaffold in protease-resistant peptides.

Comparative Analysis with Related Compounds

The hydrochloride salt’s solubility distinguishes it from neutral analogs, broadening its utility in aqueous reaction conditions.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluorine position or cyclopropane substituents to optimize pharmacokinetics.

-

Target Identification: Screening against disease-relevant protein libraries to uncover novel therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume